Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

Catalog No.
S1505305
CAS No.
14319-08-5
M.F
C33H57AlO6
M. Wt
579.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

CAS Number

14319-08-5

Product Name

Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-

Molecular Formula

C33H57AlO6

Molecular Weight

579.8 g/mol

InChI

InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;

InChI Key

UREKUAIOJZNUGZ-GECNZSFWSA-K

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al]

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as aluminum tris(heptanedionate), is a coordination compound with the chemical formula C33H57AlO6. It is characterized by its white crystalline appearance and has a molecular weight of approximately 576.8 g/mol. This compound is notable for its thermal stability, with a melting point ranging between 225 °C and 267 °C and a boiling point exceeding 400 °C under reduced pressure . The structure comprises an aluminum ion coordinated to three heptanedionate ligands, which contribute to its unique properties.

Typical of metal-organic complexes. Key reactions include:

  • Decomposition: Upon heating, the compound can decompose to release volatile organic components while forming aluminum oxides.
  • Complexation: It can act as a Lewis acid in reactions with Lewis bases, forming stable complexes.
  • Hydrolysis: In the presence of moisture, this compound may hydrolyze to form aluminum hydroxides and organic acids.

These reactions highlight its potential utility in various chemical processes and applications.

The synthesis of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of aluminum salts with 2,2,6,6-tetramethyl-3,5-heptanedione. A general synthesis route includes:

  • Reagents: Aluminum chloride or aluminum alkoxide as the aluminum source and 2,2,6,6-tetramethyl-3,5-heptanedione as the ligand.
  • Reaction: The aluminum salt is dissolved in an appropriate solvent (e.g., toluene or ethanol), followed by the gradual addition of the heptanedione ligand.
  • Heating: The mixture is heated under reflux conditions to facilitate complex formation.
  • Isolation: The resulting complex is purified through crystallization or recrystallization techniques.

This method allows for the production of high-purity aluminum tris(heptanedionate) suitable for research and industrial applications .

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) finds several applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.
  • Material Science: Used in the production of thin films and coatings that require enhanced thermal stability and durability.
  • Nanotechnology: Its properties make it suitable for applications in nanomaterials and nanocomposites.
  • Biomedical Research: Investigated for potential uses in drug delivery systems due to its coordination chemistry .

Interaction studies involving aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) focus on its reactivity with various substrates and ligands. These studies often examine:

  • Complex Formation: The ability of this compound to form stable complexes with different metal ions or organic molecules.
  • Reactivity Profiles: Understanding how it interacts under different environmental conditions (e.g., pH variations).
  • Biocompatibility: Evaluating its interactions within biological systems to assess safety and efficacy for potential biomedical applications.

Such studies are crucial for determining the practical uses and safety profiles of this compound in various industries.

Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) shares similarities with other metal heptanedionates and coordination compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Aluminum acetylacetonateC15H21AlO5More common; used widely in organic synthesis
Iron tris(acetylacetonate)C15H21FeO5Known for magnetic properties; used in catalysis
Cobalt tris(acetylacetonate)C15H21CoO5Exhibits unique catalytic activity in organic reactions
Titanium bis(acetylacetonate)C15H21TiO4Used in polymerization processes

Uniqueness

The uniqueness of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) lies in its bulky heptanedionate ligands that enhance solubility and stability compared to simpler acetylacetonates. This structural feature allows it to exhibit distinct chemical behavior and applications not found in other similar compounds.

Dates

Modify: 2023-08-15

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